N-(2-carbamoylbenzofuran-3-yl)isoxazole-5-carboxamide
Overview
Description
Molecular Structure Analysis
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It contains one oxygen atom and one nitrogen atom at adjacent positions . The specific molecular structure of “N-(2-carbamoylbenzofuran-3-yl)isoxazole-5-carboxamide” is not detailed in the available literature.Mechanism of Action
Target of Action
N-(2-carbamoylbenzofuran-3-yl)isoxazole-5-carboxamide, also known as 5-Isoxazolecarboxamide, N-[2-(aminocarbonyl)-3-benzofuranyl]-, is a compound that has been found to have significant biological activity . The primary targets of this compound are the cyclooxygenase (COX) enzymes , which play a crucial role in the biosynthesis of prostaglandin H2 from arachidonic acid .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . The most potent compound against COX-1 and COX-2 enzymes was found to be A13, with IC 50 values of 64 and 13 nM, respectively . The 3,4-dimethoxy substitution on the first phenyl ring and the Cl atom on the other phenyl pushed the 5-methyl-isoxazole ring toward the secondary binding pocket and created the ideal binding interactions with the COX-2 enzyme .
Biochemical Pathways
The inhibition of COX enzymes by this compound affects the biosynthesis of prostaglandin H2 from arachidonic acid . Prostaglandin H2 is the first step in making different prostaglandins, prostacyclin, and thromboxane, which play important roles in many critical physiological and pathological processes .
Result of Action
The result of the compound’s action is the inhibition of COX enzymes, leading to a decrease in the production of prostaglandins, prostacyclin, and thromboxane . This can have various effects at the molecular and cellular levels, depending on the specific physiological or pathological process involved.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-carbamoylbenzofuran-3-yl)isoxazole-5-carboxamide is its relatively low toxicity, making it a potentially safe compound for therapeutic use. However, its limited solubility in water may pose challenges in its use in certain experiments. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several potential future directions for research on N-(2-carbamoylbenzofuran-3-yl)isoxazole-5-carboxamide. One possible avenue is to investigate its effects on other neurological disorders such as Huntington's disease and multiple sclerosis. In addition, further studies are needed to fully understand its potential applications in cancer therapy and as an anti-inflammatory agent. Finally, research could focus on developing more efficient synthesis methods for this compound and its derivatives.
Scientific Research Applications
N-(2-carbamoylbenzofuran-3-yl)isoxazole-5-carboxamide has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. In addition, this compound has been investigated for its effects on neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-1,2-oxazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4/c14-12(17)11-10(7-3-1-2-4-8(7)19-11)16-13(18)9-5-6-15-20-9/h1-6H,(H2,14,17)(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KULBBKGSYVAORM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=NO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101188256 | |
Record name | N-[2-(Aminocarbonyl)-3-benzofuranyl]-5-isoxazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101188256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
941869-03-0 | |
Record name | N-[2-(Aminocarbonyl)-3-benzofuranyl]-5-isoxazolecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=941869-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(Aminocarbonyl)-3-benzofuranyl]-5-isoxazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101188256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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